molecular formula C20H23NO4 B1662487 Naltrexone CAS No. 16590-41-3

Naltrexone

カタログ番号: B1662487
CAS番号: 16590-41-3
分子量: 341.4 g/mol
InChIキー: DQCKKXVULJGBQN-XFWGSAIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Reactions

Naltrexone is metabolized via hepatic biotransformation, producing active and inactive metabolites:

Metabolite Enzyme Involved Reaction Type Bioactivity
6-β-naltrexolDihydrodiol dehydrogenasesReductionActive (μ-opioid antagonist)
2-Hydroxy-3-methoxy-6-β-naltrexolCytochrome P450 (CYP) isoformsOxidation & MethylationInactive
2-Hydroxy-3-methyl-naltrexoneCYP isoformsOxidation & MethylationInactive
Glucuronide conjugatesUGT enzymesConjugation (glucuronidation)Inactive (enhanced excretion)

Key Findings :

  • 6-β-naltrexol is the primary metabolite, contributing ~10–30× higher plasma concentrations than this compound after oral administration due to first-pass metabolism .

  • Conjugation with glucuronic acid facilitates renal excretion, accounting for 43% of an oral dose .

Stability and Degradation

This compound hydrochloride exhibits hydration-dependent phase behavior:

Form Conditions Characteristics
Anhydrate<35% RH, 25°CMetastable, converts to dihydrate I
Dihydrate I35–58% RH, 25°CThermodynamically stable below 58°C
Dihydrate II>58°C (aqueous slurry)Preferred at elevated temperatures
TetrahydrateExcess water, 25°CForms via slurry conversion

PXRD Data :

  • Dihydrate I: Peaks at 7.8–12.7° 2θ.

  • Dihydrate II: Overlapping peak at 11.8° 2θ, broad peaks at ~13.0° 2θ .

Degradation Pathways :

  • Hydrolysis : Susceptible under strong acidic/basic conditions, cleaving the 4,5-epoxide ring.

  • Oxidation : C-14 hydroxyl group may oxidize to ketone under prolonged storage.

Mass Spectrometry

  • Major Fragments : m/z 267.1254 (base peak), 324.1592, 270.1123.

  • Collision Cross-Section : 174.71 Ų (M+H⁺), 183.5 Ų (M+K⁺).

NMR Data

  • ¹³C NMR : Key signals at δ 170.2 (C-6 ketone), 73.5 (C-14 hydroxyl).

Pharmacogenetic Considerations

  • Asn40Asp Polymorphism : Correlates with enhanced this compound efficacy in reducing alcohol cravings .

This synthesis of chemical data underscores this compound’s complexity in metabolism, synthesis, and stability, providing a foundation for optimizing therapeutic formulations and analytical protocols.

科学的研究の応用

Naltrexone in Alcohol Dependence

This compound is primarily recognized for its role in the treatment of alcohol use disorder (AUD). Its efficacy has been established through numerous randomized controlled trials (RCTs).

Clinical Efficacy

  • A systematic review analyzed 29 RCTs involving 5,997 patients with AUD. Results indicated that 70% of trials measuring reductions in heavy drinking favored this compound over placebo. Conversely, only 36% showed an advantage for abstinence measures .
  • This compound works by reducing the rewarding effects of alcohol, thus decreasing cravings and consumption levels. This mechanism makes it particularly effective for patients who continue to drink but wish to reduce their intake .

Case Studies

  • In a notable case study, a patient maintained on 50 mg of this compound daily reported complete abstinence from alcohol over 44 weeks, with liver function tests normalizing within four weeks . This highlights this compound's potential for long-term management of AUD.

This compound in Opioid Dependence

This compound is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids and can help prevent relapse.

Clinical Trials and Findings

  • The FDA approved this compound for opioid dependence, and studies have shown that it can significantly reduce relapse rates when combined with psychosocial interventions .
  • A clinical trial involving a depot formulation of this compound demonstrated improved retention rates and reduced opioid use among participants compared to placebo .

Emerging Applications: Other Substance Use Disorders

Recent research has explored this compound's potential applications beyond alcohol and opioids.

Methamphetamine Use Disorder

  • Preliminary studies suggest that this compound may reduce cravings and subjective responses to methamphetamine (MA) administration. A double-blind study found that this compound significantly blunted cue-induced cravings for MA, indicating its potential utility in treating MA use disorder .

Cocaine Use Disorder

  • This compound has shown promise in reducing cravings during controlled cocaine administration. Although results are mixed regarding its effectiveness on the subjective effects of cocaine, ongoing studies aim to clarify its role in cocaine addiction treatment .

Nitrous Oxide Use

  • A case study reported significant reductions in nitrous oxide use among a patient treated with this compound. Initially using up to 400 canisters per day, the patient reduced usage to less than 60 canisters weekly after initiating treatment . This suggests this compound's versatility across various substance use disorders.

Summary of Clinical Findings

Substance Use DisorderClinical EvidenceKey Findings
Alcohol Dependence29 RCTsEffective in reducing heavy drinking; majority favor this compound over placebo
Opioid DependenceMultiple studiesReduces relapse rates when combined with psychosocial support
MethamphetaminePreliminary studiesBlunts craving and subjective responses to MA
CocaineMixed findingsPotential to reduce cravings; further research needed
Nitrous OxideCase studySignificant reduction in use reported

作用機序

ナルトレキソンは、主にμオピオイド受容体に結合する純粋なオピオイド受容体拮抗薬です . これらの受容体に結合することにより、アルコールまたはオピオイドの使用に関連する陶酔効果をブロックします . ナルトレキソン自体は、アルコールまたはオピオイドがない場合はほとんど効果がありません . μオピオイド受容体の遮断は、オピオイドの効果を可逆的に遮断または弱めるため、オピオイド依存症の管理における作用機序と考えられています . ナルトレキソンは、アルコールの陶酔効果を軽減することにより、アルコール依存症の有効性にも関与していると考えられています .

類似の化合物との比較

ナルトレキソンは、ナロキソンやアカンプロセートなどの他のオピオイド拮抗薬と比較されることがよくあります。 ナロキソンは、オピオイド過剰摂取の効果を迅速に逆転させるための緊急薬であり、ナルトレキソンは、違法薬物やアルコールを断った人々の社会的な支援とともに使用されます . アカンプロセートは、アルコール使用障害に使用される別の薬物であり、人々がアルコールを断つのに役立つ効果がわずかに高いと考えられていますが、ナルトレキソンは、大量飲酒と渇望を減らすのにわずかに効果が高いと考えられています . 他の類似の化合物には、ジスルフィラムがあります。これは、エタノールに対する急性過敏性を引き起こすことで、慢性アルコール依存症の治療を支援するために使用されます .

生物活性

Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

This compound operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, this compound has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .

Key Mechanisms:

  • Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
  • TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
  • Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .

Pharmacokinetics

This compound is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .

Pharmacokinetic ParameterValue
Oral Bioavailability5-40%
Volume of Distribution1350 L (IV)
Protein Binding21%
MetabolismHepatic

Alcohol Use Disorder

A multicenter, double-blind study demonstrated that this compound significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on this compound relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the this compound group.

Case Studies

  • Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating this compound at 50 mg daily, later titrated to 100 mg. This case illustrates this compound's potential beyond traditional substance use disorders .
  • Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting this compound at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Neuroprotective Effects: this compound has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
  • Opioid Use Disorder Treatment: Extended-release formulations of this compound have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of this compound could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .

特性

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046313
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors.
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone

CAS No.

16590-41-3
Record name Naltrexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16590-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrexone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naltrexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt)
Record name Naltrexone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naltrexone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naltrexone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1 kg batch of naltrexone microspheres were prepared as follows. Polymer solution was formed by dissolving 75:25 DL PLGA (poly(lactide)-co-glycolide) in ethyl acetate (EtAc) to form a solution of 16.7% polymer and 83.3% EtAc. A naltrexone solution was formed by dissolving naltrexone base in benzyl alcohol (BA) to form a solution of 30% naltrexone base anhydrous and 70% BA. The polymer solution and the naltrexone solution were mixed together to form a drug/polymer solution that was the “organic” or “oil” phase of the emulsion.
Name
naltrexone base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naltrexone
Reactant of Route 2
Naltrexone
Reactant of Route 3
Reactant of Route 3
Naltrexone
Reactant of Route 4
Naltrexone
Reactant of Route 5
Naltrexone
Reactant of Route 6
Naltrexone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。